molecular formula C8H9FN2O2 B13045902 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylicacid

5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylicacid

Cat. No.: B13045902
M. Wt: 184.17 g/mol
InChI Key: WBFYAWPGIQKIMN-UHFFFAOYSA-N
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Description

5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals[][3].

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid stands out due to its cyclopropyl and fluoro substituents, which impart unique chemical and biological properties. These structural features can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

5-cyclopropyl-4-fluoro-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9FN2O2/c1-11-7(4-2-3-4)5(9)6(10-11)8(12)13/h4H,2-3H2,1H3,(H,12,13)

InChI Key

WBFYAWPGIQKIMN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)F)C2CC2

Origin of Product

United States

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